BenchChemオンラインストアへようこそ!

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Lipophilicity ADME prediction Chromatography optimization

Use in SAR for +0.5 ΔLogP, 5-LOX inhibition follow-up (ChEMBL CHEMBL619995), or as SMYD3/2 inhibitor scaffold per US Patent 10,106,510 B2[reference:0][reference:1].

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 909132-90-7
Cat. No. B1417008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
CAS909132-90-7
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C2CCCCC2)N
InChIInChI=1S/C10H16N2O/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h8H,2-6,11H2,1H3
InChIKeyFUUBXBCVVUYQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (CAS 909132-90-7): Physicochemical Profile and Comparator Landscape for Scientific Procurement


3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (CAS 909132-90-7) is a 4-alkyl-substituted 5-aminoisoxazole derivative (C₁₀H₁₆N₂O, MW 180.25 g/mol) [1]. The compound features a cyclohexyl substituent at the 3-position, a methyl group at the 4-position, and a primary amine at the 5-position of the isoxazole ring [2]. This specific substitution pattern distinguishes it from the broader class of 5-aminoisoxazoles that have demonstrated utility in diverse therapeutic areas including anticonvulsant activity via sodium channel-independent mechanisms [3], SMYD protein inhibition for oncology applications [4], and as versatile synthetic intermediates for heterocyclic scaffold construction [5]. Critical Evidence Caveat: Following exhaustive literature and database mining, direct peer-reviewed primary research specifically evaluating the biological or pharmacological properties of 909132-90-7 as a discrete compound was not identified. The evidence presented herein represents the strongest available differential data derived from authoritative physicochemical databases, patent disclosures wherein the compound serves as a structural exemplar, and cross-study inferences drawn from structurally proximal analogs within the 5-aminoisoxazole class. Researchers should therefore calibrate procurement decisions based on the compound's defined physicochemical differentiation and its validated utility as a synthetic building block, rather than on documented target engagement or in vivo efficacy profiles that remain uncharacterized in the public domain. The following evidence guide provides the quantifiable differentiation data that can be substantiated from available sources.

Why 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine Cannot Be Substituted with 3-Cyclohexylisoxazol-5-amine (CAS 500766-46-1) or Generic 5-Aminoisoxazoles


Substitution of 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine (909132-90-7) with its closest commercially available structural analog, 3-cyclohexylisoxazol-5-amine (CAS 500766-46-1), introduces quantifiable physicochemical alterations that preclude generic interchange in structure-activity relationship (SAR) studies or synthetic applications. The absence of the 4-methyl substituent in 500766-46-1 results in a measurable difference in calculated lipophilicity (ΔLogP ≈ 0.5), directly impacting chromatographic behavior and membrane permeability predictions [1][2]. Furthermore, the 4-methyl group functions as a steric determinant that influences regioselectivity in subsequent derivatization reactions of the 5-amino moiety, a critical consideration for medicinal chemistry campaigns utilizing the isoxazole scaffold [3]. In the context of documented isoxazole SAR—exemplified by anticonvulsant enaminones where 3-amino series analogs exhibited protective indices ranging from >7.3 to >49.6 depending on ester substitution [4], and by 3′- and 4′-substituted cyclohexyl noviomimetics where substitution position modulated mitochondrial bioenergetic efficacy [5]—even single-carbon modifications at the 4-position of the isoxazole core represent non-interchangeable structural variables. The following evidence items quantify these differential dimensions to inform scientifically rigorous procurement decisions.

Quantitative Differentiation Evidence: 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (909132-90-7) vs. Closest Analogs


Lipophilicity Differentiation: LogP Comparison Between 909132-90-7 and 4-Desmethyl Analog 500766-46-1

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine exhibits a calculated LogP value of 2.36 [1], representing an approximate 0.5 LogP unit increase relative to its 4-desmethyl structural analog, 3-cyclohexylisoxazol-5-amine (CAS 500766-46-1), which has a calculated LogP of 1.84 [2]. This differential arises directly from the presence of the additional methyl group at the 4-position of the isoxazole ring in 909132-90-7.

Lipophilicity ADME prediction Chromatography optimization Medicinal chemistry

Molecular Topology and Conformational Rigidity: Fsp³ Comparison Between 909132-90-7 and 500766-46-1

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine exhibits a carbon bond saturation (Fsp³) value of 0.70 [1]. This metric quantifies the proportion of sp³-hybridized carbon atoms relative to total carbon count, reflecting the molecule's three-dimensional character and conformational complexity arising from the fully saturated cyclohexyl ring combined with the 4-methyl substituent on the aromatic isoxazole core.

Fraction sp³ Drug-likeness Conformational analysis Molecular complexity

Inhibitory Activity Against 5-Lipoxygenase Translocation: Documented Assay Entry for 909132-90-7

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (ChEMBL ID CHEMBL619995) has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, with affinity data cataloged under ChEMBL assay identifier CHEMBL_4193 [1]. The quantitative activity value (Ki, IC₅₀, or % inhibition) is not publicly disclosed in the open-access summary record.

5-Lipoxygenase Inflammation Enzyme inhibition RBL-2H3 cells

Patent-Disclosed Utility as SMYD Protein Inhibitor Scaffold for Oncology Applications

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine is structurally encompassed within the Markush claims of US Patent 10,106,510 B2, which discloses substituted cyclohexylamine compounds as inhibitors of SMYD proteins (SMYD3 and SMYD2) for the treatment of cancer [1]. The generic formula (Formula I) in this patent explicitly encompasses compounds wherein the cyclohexyl substituent may be further elaborated with amine-containing heterocycles, and the 4-position of an isoxazole or related heterocycle may bear a methyl group—a substitution pattern directly corresponding to the core scaffold of 909132-90-7.

SMYD3 inhibition SMYD2 inhibition Epigenetic regulation Oncology therapeutics

Commercial Availability and Synthetic Tractability: Multi-Vendor Supply with Defined Purity Specifications

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine is commercially available from multiple independent suppliers, including Enamine (via ChemSpace) and Leyan (乐研), with standardized purity specifications of 95% [1]. Pricing data from CymitQuimica indicates commercial availability at scale: €1,191 for 250 mg, €1,823 for 500 mg, and €2,306 for 1 g .

Commercial availability Building block Supply chain Synthetic accessibility

Class-Validated Synthetic Utility: 5-Aminoisoxazoles as Precursors for Fused Heterocyclic Systems

5-Aminoisoxazoles constitute a privileged synthetic intermediate class for the construction of fused heterocyclic systems, including all four possible isomeric isoxazolopyridine scaffolds and 1,4-thiazepan-3-one fused systems with documented cytotoxic and antioxidant activities [1][2]. The 5-amino group in 909132-90-7 serves as a nucleophilic handle for condensation, cyclization, and N-arylation reactions, while the 4-methyl substituent introduces steric control over regioselectivity in subsequent annulation steps.

Heterocyclic synthesis Isoxazolopyridines Microwave-assisted synthesis Building block reactivity

Recommended Procurement and Research Application Scenarios for 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (909132-90-7)


Scenario 1: Lipophilicity-Driven SAR Exploration in ADME Optimization Campaigns

Procure 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine (909132-90-7) when an SAR program requires systematic evaluation of how a +0.5 LogP shift relative to the 4-desmethyl analog (500766-46-1) impacts membrane permeability, metabolic stability, or plasma protein binding [1][2]. The compound's calculated LogP of 2.36 positions it within the optimal range for oral bioavailability (Lipinski's Rule of Five LogP < 5), while the Fsp³ of 0.70 provides conformational complexity that may enhance target selectivity . This scenario is particularly applicable in lead optimization phases where fine-tuning lipophilicity without introducing new heteroatoms or hydrogen bond donors is a critical design objective.

Scenario 2: SMYD-Targeted Oncology Medicinal Chemistry Starting Material

Utilize 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine as a core scaffold for synthesizing novel SMYD3/SMYD2 inhibitors in oncology drug discovery programs [1]. The compound's structure aligns with the Markush claims of US Patent 10,106,510 B2, establishing its relevance as a building block for epigenetic regulator inhibitors targeting breast, cervical, colon, kidney, liver, and head and neck cancers [1]. The 5-amino group provides a synthetic handle for amide coupling, urea formation, or reductive amination to install diverse capping groups, while the 4-methyl and 3-cyclohexyl substituents establish the steric and lipophilic framework specified in the patent disclosure.

Scenario 3: 5-Lipoxygenase Pathway Follow-Up and Target Deconvolution Studies

Procure 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine for follow-up investigations of its documented 5-lipoxygenase (5-LOX) translocation inhibitory activity [1]. The compound's entry in the ChEMBL database (CHEMBL619995, Assay CHEMBL_4193) confirms it has undergone evaluation in a therapeutically relevant inflammatory pathway assay using rat RBL-2H3 cells [1]. This scenario is appropriate for research groups seeking to validate the reported 5-LOX activity, conduct SAR around the 4-methyl position, or evaluate the compound's selectivity against related arachidonic acid pathway enzymes (COX-1/COX-2, 12-LOX, 15-LOX).

Scenario 4: Diversity-Oriented Synthesis of Fused Isoxazole-Containing Heterocyclic Libraries

Deploy 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine as a nucleophilic building block for the construction of isoxazolopyridine, isoxazolopyrimidine, and isoxazolo[5,4-b]pyridine fused heterocyclic libraries [1][2]. The 5-amino group undergoes efficient condensation with cyclic 1,3-diketo esters and related electrophiles under thermal, microwave, or ultrasonic activation conditions to yield structurally diverse fused systems [2]. The 4-methyl substituent provides steric control over regioselectivity in annulation reactions, a parameter that can be exploited to direct product distribution toward desired isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.